2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides. Industrial production methods often involve multi-step synthesis, starting from commercially available benzamide derivatives and incorporating the desired functional groups through sequential reactions .
Analyse Chemischer Reaktionen
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activities . The cyclopropoxy group may also contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
2-Cyclopropoxy-N-methyl-3-(chloromethyl)benzamide: This compound has a chloromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
2-Cyclopropoxy-N-methyl-3-(methyl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H12F3NO2 |
---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)8-3-2-4-9(12(13,14)15)10(8)18-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI-Schlüssel |
MPRDTTLBVSHOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.